1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol
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Overview
Description
1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol is an organic compound characterized by the presence of a trifluorophenyl group attached to a propanol moiety. This compound is notable for its unique chemical properties, which make it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trifluorobenzene with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst, such as a cuprous salt or copper oxide, and is conducted at elevated temperatures (100-200°C) and high pressure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques to ensure high yield and purity. The process may include steps such as high-pressure reactions, diazotization, and hydrolysis, with careful control of reaction parameters to optimize output .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol exerts its effects involves interactions with various molecular targets. The trifluorophenyl group can influence the compound’s reactivity and binding affinity, affecting pathways such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 3,4,5-Trifluorophenylboronic Acid
- 3,4,5-Trifluorophenylmethanol
- 3,4,5-Trifluorophenylamine
Uniqueness: 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol stands out due to its specific structural features, which confer unique chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it valuable for specialized applications in research and industry .
Biological Activity
1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, including data tables and case studies.
- Chemical Formula : C10H12F3O
- Molecular Weight : 220.20 g/mol
- IUPAC Name : 1-(3,4,5-trifluorophenyl)-2-methylpropan-2-ol
The presence of trifluoromethyl groups in the phenyl ring significantly influences the compound's biological properties.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Enzyme Inhibition Studies
This compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promising results as a competitive inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
Table 2: Inhibition of Acetylcholinesterase by this compound
Concentration (µM) | % Inhibition |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
The results indicate that higher concentrations of the compound lead to increased inhibition of AChE.
Case Studies and Research Findings
A case study published in Frontiers in Chemistry explored the synthesis and biological evaluation of derivatives of this compound. The study highlighted how modifications to the trifluorophenyl group could enhance biological activity while maintaining favorable pharmacokinetic properties .
Key Findings:
- Synthesis : The compound was synthesized using phase-transfer catalysis methods that yielded high enantiomeric purity.
- Biological Evaluation : In vitro assays demonstrated that certain derivatives exhibited enhanced potency against cancer cell lines compared to the parent compound.
Toxicological Profile
Toxicity assessments have also been conducted to evaluate the safety profile of this compound. Preliminary results indicate low acute toxicity in animal models, but further studies are required to establish a comprehensive toxicological profile.
Properties
IUPAC Name |
2-methyl-1-(3,4,5-trifluorophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-10(2,14)5-6-3-7(11)9(13)8(12)4-6/h3-4,14H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQNIUBPNKQWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=C(C(=C1)F)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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